1h-Benzimidazole-2-propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCDTRDHYFHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484190 | |
| Record name | 1h-benzimidazole-2-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-82-4 | |
| Record name | 1h-benzimidazole-2-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzimidazole 2 Propanenitrile and Its Structural Analogues
Classical and Established Synthetic Routes
Traditional methods for synthesizing the benzimidazole (B57391) ring system have been well-established for decades and remain widely used due to their reliability and the availability of starting materials. scispace.com
Condensation Reactions with o-Phenylenediamines and Precursors
The most common and direct route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. scispace.comacs.org This reaction typically requires vigorous dehydrating conditions, often facilitated by strong acids like polyphosphoric acid or hydrochloric acid. scispace.com A variety of precursors can be used in place of carboxylic acids, including aldehydes, orthoesters, imidates, and nitriles. scispace.comacs.org
When aldehydes are used, the reaction proceeds through the formation of an imine intermediate, which is then oxidized to form the benzimidazole ring. google.com Various oxidizing agents can be employed for this purpose. organic-chemistry.org
The following table summarizes representative examples of condensation reactions for the synthesis of benzimidazole derivatives.
| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| o-phenylenediamine | Various aromatic aldehydes | ZnFe2O4 | Ethanol | Ultrasonic irradiation | 2-substituted benzimidazoles | 88-92 | doi.org |
| o-phenylenediamine | Various aromatic aldehydes | MgO@DFNS | - | Ambient temperature | 2-substituted benzimidazoles | Excellent | rsc.org |
| o-phenylenediamine | Various aromatic aldehydes | Urea hydrogen peroxide (UHP)/I2 | DMSO | 70 °C | 2-substituted benzimidazoles | Good to excellent | tandfonline.com |
| o-phenylenediamine | Acetic acid | None | Solvent-free | 140 °C | 2-Methyl-1H-benzimidazole | - | umich.edu |
| o-phenylenediamine | Benzoic acid | None | Solvent-free | 140 °C | 2-Phenyl-1H-benzimidazole | - | umich.edu |
Cyclization Strategies
Cyclization strategies provide an alternative pathway to the benzimidazole core. These methods often start with precursors that already contain a portion of the imidazole (B134444) ring, which is then fused to the benzene (B151609) ring. One such approach involves the intramolecular cyclization of N-(2-haloaryl)amidines. mdpi.com This can be achieved through a base-mediated intramolecular N-arylation reaction. mdpi.com
Another strategy involves the reductive cyclization of o-nitroanilines. This one-pot procedure utilizes reagents like formic acid and iron powder to simultaneously reduce the nitro group and effect the cyclization to form the benzimidazole ring. organic-chemistry.orgnih.gov Furthermore, the cyclization of N-arylamidoximes offers another route to benzimidazoles through an acylation-cyclization process. acs.org
Advanced and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for benzimidazole synthesis. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of benzimidazole derivatives, leading to significant reductions in reaction times and often improved yields compared to conventional heating methods. benthamdirect.comtandfonline.com Microwave-assisted synthesis can be performed with or without a catalyst and in some cases, under solvent-free conditions, further enhancing its green credentials. benthamdirect.comarkat-usa.org
A study demonstrated the synthesis of benzimidazole derivatives with yields ranging from 94% to 98% in just 5 to 10 minutes using microwave irradiation without a catalyst. benthamdirect.com Another report describes a microwave-assisted, one-pot synthesis of various benzimidazole derivatives from 1,2-diaminobenzene and carboxylic acids. scispace.com
The table below highlights examples of microwave-assisted benzimidazole synthesis.
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| o-phenylenediamine, Aldehydes | Sodium hypophosphite, Microwave (300 W) | - | 70-80 | tandfonline.com |
| o-phenylenediamine, Carboxylic acids | Zeolite, Microwave | - | - | scispace.com |
| 1,2-diaminobenzene, Ethyl acetoacetate | Montmorillonite K10, Microwave | - | Good | scispace.com |
Transition-Metal-Free Methodologies
To circumvent the environmental and economic issues associated with transition-metal catalysts, researchers have focused on developing metal-free synthetic routes. mdpi.com One such method involves the intramolecular N-arylation of amidines mediated by a strong base like potassium hydroxide (B78521) in a solvent such as DMSO at elevated temperatures. acs.orgorganic-chemistry.org This approach provides access to a diverse range of substituted benzimidazoles. acs.org
Another transition-metal-free approach utilizes molecular iodine under basic conditions to facilitate the cyclization of crude imines, which are formed from the condensation of o-phenylenediamine derivatives and aldehydes. organic-chemistry.org This method avoids the need for purification of the often-unstable imine intermediates. organic-chemistry.org
One-Pot and Multi-Component Reactions
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, minimizing intermediate isolation and purification steps. doi.orgnih.gov Several one-pot methods for benzimidazole synthesis have been developed.
One example is an iron-catalyzed, three-component reaction involving benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, which proceeds via domino C-N bond formation and cyclization to yield benzimidazoles in high yields under mild conditions. nih.gov Another efficient one-pot synthesis involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid at room temperature. organic-chemistry.org
Multi-component reactions, such as the Ugi four-component condensation followed by a catalytic aza-Wittig sequence, have also been employed for the synthesis of multisubstituted benzimidazoles. acs.org This approach involves the reaction of an o-aminobenzoyl azide, an aldehyde, a carboxylic acid, and an isocyanide. acs.org
Catalytic Transformations (e.g., solid acid catalysts, metal catalysts)
The synthesis of the benzimidazole core, a necessary precursor to 1H-Benzimidazole-2-propanenitrile and its analogues, is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. nih.gov This transformation is often facilitated by a variety of catalysts to improve yields and reaction conditions.
Solid Acid Catalysts: A range of solid acid catalysts have been employed to promote benzimidazole synthesis. Zinc oxide nanoparticles (ZnO-NPs) have been used for the cyclocondensation of o-phenylenediamine with various aromatic aldehydes in ethanol, offering high yields and the advantage of catalyst recyclability. nih.gov Other metal oxides and chlorides, such as ZrCl₄, have also proven effective. umich.edu One-pot, solvent-free methods have been developed, for instance, by grinding o-phenylenediamine with an organic acid and heating, sometimes in the presence of a catalyst like NH₄Cl, to produce 2-substituted benzimidazoles. rasayanjournal.co.innih.gov
Metal Catalysts: Various metal catalysts are utilized in benzimidazole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald-Hartwig aminations, are instrumental in functionalizing the benzimidazole core, for example, at the 5(6)-position of a pre-formed halogenated benzimidazole. pcbiochemres.com A one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes can be achieved using a combination of zinc powder and sodium bisulfite in water, providing a greener alternative to many traditional methods. nih.gov
| Catalyst System | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | o-phenylenediamine + Aromatic Aldehyde | Ethanol, 70°C | High yield, recyclable catalyst | nih.gov |
| Zn/NaHSO₃ | 2-Nitroaniline + Aromatic Aldehyde | Water, 100°C | Green, cost-effective, one-pot | nih.gov |
| NH₄Cl | o-phenylenediamine + Organic Acid | Solvent-free, 80-90°C | Economical, simple procedure | nih.gov |
| Pd-catalysis (e.g., Suzuki, Buchwald-Hartwig) | Halogenated Benzimidazole + Boronic Acid/Amine | Various (e.g., THF) | Efficient C-C and C-N bond formation for functionalization | pcbiochemres.com |
| Sodium Metabisulfite (Na₂S₂O₅) | o-phenylenediamine + Aldehyde | Microwave irradiation | Reduced reaction time, increased yield | nih.gov |
Regioselectivity and Stereoselectivity in Synthesis of Derivatives
Regioselectivity: The synthesis of benzimidazole derivatives often presents challenges in controlling regioselectivity, particularly when using substituted o-phenylenediamines. The condensation can lead to a mixture of regioisomers (e.g., 5- and 6-substituted products). For instance, the reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) yields a mixture of 5-bromo- and 6-bromo-2-(2-nitrophenyl)-1H-benzimidazole. pcbiochemres.com These isomers often require separation by chromatographic methods. pcbiochemres.com
Furthermore, N-alkylation of the resulting benzimidazole introduces another level of regioselectivity, potentially yielding N-1 or N-3 substituted products, or a mixture thereof. Protecting group strategies are commonly employed to direct the functionalization. For example, the N-H of a benzimidazole can be protected with a Boc group (di-tert-butyl dicarbonate) before further reactions are carried out. pcbiochemres.com The choice of catalyst and reaction conditions can also influence the outcome. For example, using Er(OTf)₃ as a catalyst in the reaction between o-phenylenediamine and electron-rich aldehydes can selectively produce 1,2-disubstituted benzimidazoles, whereas the absence of the catalyst favors the mono-substituted product.
Stereoselectivity: Specific information regarding the stereoselective synthesis of the chiral center in this compound is not widely available in the surveyed literature. For many complex molecular architectures built from benzimidazole blocks, the stereochemistry is often established in the precursor molecules before the benzimidazole ring is formed or introduced through subsequent stereoselective reactions on a functional group attached to the core. researchgate.net
Synthetic Utility of this compound as a Synthon
The structural analogue, 1H-Benzimidazole-2-acetonitrile, is a highly valuable synthon in heterocyclic chemistry. nih.gov Its utility stems from the reactivity of the cyanomethyl group (-CH₂CN). The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups. This dual reactivity makes it an excellent starting material for building more complex, fused heterocyclic systems. nih.gov These reactions demonstrate the potential pathways available for the homologous this compound.
The reactivity of the 2-cyanomethyl group in 1H-benzimidazole-2-acetonitrile has been extensively exploited for the synthesis of nitrogen-bridged heterocycles, particularly fused pyridobenzimidazole and pyrrolobenzimidazole systems. nih.gov
Pyridobenzimidazoles: These fused systems can be constructed through several routes starting from 1H-benzimidazole-2-acetonitrile.
Reaction with Enaminones: Condensation with various enaminones and enaminonitriles provides a direct pathway to highly substituted pyrido[1,2-a]benzimidazoles. nih.gov
Knoevenagel Condensation: Reaction with aldehydes followed by cyclization with active methylene compounds like malononitrile (B47326) can yield pyridobenzimidazole derivatives.
Michael Addition: The active methylene group can act as a Michael donor, adding to α,β-unsaturated systems, which can then undergo intramolecular cyclization.
Reaction with β-Dicarbonyl Compounds: Cyclocondensation with compounds like acetylacetone (B45752) can also lead to the formation of the fused pyridine (B92270) ring.
Pyrrolobenzimidazoles: The synthesis of pyrrolo[1,2-a]benzimidazoles can be achieved through the reaction of 1H-benzimidazole-2-acetonitrile with α-halo ketones or similar reagents, where an initial N-alkylation is followed by an intramolecular cyclization involving the active methylene group. Reaction with reagents like 2,3-dichloro-5,6-dicyanopyrazine can lead to condensed pyrrolo[b]pyrazine systems.
| Fused System | Synthetic Approach using 1H-Benzimidazole-2-acetonitrile | Reference |
|---|---|---|
| Pyrido[1,2-a]benzimidazoles | Reaction with enaminones, enaminonitriles, or β-dicarbonyl compounds. | nih.gov |
| Pyrrolo[1,2-a]benzimidazoles | Reaction with α-halo ketones followed by intramolecular cyclization. | nih.gov |
| Pyrimido[1,2-a]benzimidazoles | Reaction with various unsaturated systems like β-enamine derivatives. | researchgate.net |
| Benzimidazolylchromones | Cyclocondensation with hydroxy aromatic carboxylic acid methyl esters. | nih.gov |
The ability of 1H-Benzimidazole-2-acetonitrile to serve as a precursor for fused heterocycles makes it a fundamental building block for constructing more intricate molecular architectures. These fused systems are often cores for molecules with significant biological activity. nih.govresearchgate.net For example, the pyrimido[1,2-a]benzimidazole (B3050247) scaffold has been incorporated into galeterone (B1683757) derivatives and other complex structures investigated for various therapeutic applications. researchgate.net The initial fused ring system can be further functionalized, allowing for the synthesis of large, polycyclic molecules with defined three-dimensional shapes, such as chromeno[3',2':5,6]pyrimido[1,2-a]benzimidazoles. researchgate.net The versatility of the benzimidazole-2-acetonitrile synthon thus provides access to a wide chemical space for drug discovery and material science.
Advanced Structural Elucidation and Analytical Characterization Techniques
Spectroscopic Methods for Molecular Structure Determination
Spectroscopy is fundamental to understanding the molecular framework of 1H-Benzimidazole-2-propanenitrile, offering insights into its constituent atoms and their connectivity.
While specific experimental spectra for this compound are not widely available in the cited public literature, NMR spectroscopy remains the most powerful tool for elucidating its solution-state structure.
¹H-NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the benzimidazole (B57391) ring and the propanenitrile side chain. The four aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets in the typical aromatic region (~7.2-7.8 ppm). The two methylene (B1212753) groups (-CH₂-) of the propanenitrile chain would present as two distinct triplets, and the N-H proton of the imidazole (B134444) ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom in the molecule. This includes the carbons of the benzimidazole core, the methylene carbons of the side chain, and the characteristic signal for the nitrile carbon (-C≡N) in the aliphatic region.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~7.2 - 7.8 | Multiplet | 4H |
| -CH₂- (adjacent to ring) | Data not available | Triplet | 2H |
| -CH₂- (adjacent to CN) | Data not available | Triplet | 2H |
| N-H | Variable (broad) | Singlet | 1H |
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic-C | ~110 - 145 |
| Imidazole-C (C=N) | ~150 - 155 |
| -CH₂- (Aliphatic) | Data not available |
| -C≡N (Nitrile) | ~117 - 120 |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. A notable peak would be the stretching vibration of the nitrile group (C≡N) typically appearing in the range of 2220-2260 cm⁻¹. Other significant absorptions would include the N-H stretch of the imidazole ring (around 3300-3500 cm⁻¹, often broad), C-H stretches for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations from the benzimidazole ring system. rsc.org
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2960 | Medium |
| C≡N Stretch (Nitrile) | ~2220 - 2260 | Medium, Sharp |
| C=C and C=N Stretch (Ring) | ~1450 - 1620 | Medium to Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its benzimidazole core, is expected to exhibit distinct absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. The exact positions of these maxima can be influenced by the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, ESI-MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula C₁₀H₉N₃. Techniques such as Electrospray Ionization (ESI-MS) are soft ionization methods that would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 172.2. libretexts.org The fragmentation pattern observed in the mass spectrum provides structural information; for this compound, characteristic fragments would likely arise from the loss of the propanenitrile side chain or cleavage within the chain.
| Technique | Parameter | Value |
|---|---|---|
| Calculated Molecular Weight | - | 171.20 g/mol cymitquimica.com |
| HRMS | Calculated m/z for [M+H]⁺ | 172.0875 |
| HRMS | Observed m/z for [M+H]⁺ | Data not available |
Chromatographic Separation and Purity Assessment (e.g., TLC, HPLC, LC-MS)
Chromatographic methods are vital for separating the compound from reaction mixtures and assessing its purity.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and for preliminary purity checks. ijpsm.com
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high accuracy. A single, sharp peak under various conditions would indicate a high degree of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the peak corresponding to this compound in a complex mixture, thus verifying its identity and purity simultaneously.
Elemental Analysis for Composition Verification
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₀H₉N₃, thereby confirming the elemental composition of the synthesized compound.
| Element | Theoretical Percentage | Experimental Percentage |
|---|---|---|
| Carbon (C) | 70.16% | Data not available |
| Hydrogen (H) | 5.30% | Data not available |
| Nitrogen (N) | 24.54% | Data not available |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial orientation of atoms within the crystal lattice. Such data is fundamental to understanding the molecule's conformation, electronic properties, and intermolecular interactions that dictate its macroscopic properties.
While a specific crystal structure for this compound has not been reported in the crystallographic literature, extensive studies on closely related benzimidazole derivatives provide significant insight into the likely solid-state conformation and packing of this molecule. Analysis of analogous structures reveals characteristic hydrogen bonding patterns and π-π stacking interactions that are hallmarks of the benzimidazole scaffold.
For instance, the crystal structure of 1H-benzimidazole-2-carboxamide, a compound with a different functional group at the 2-position, demonstrates the planarity of the benzimidazole ring system and its propensity to form strong intermolecular hydrogen bonds. researchgate.net In this structure, the amide and the imidazole N-H groups act as hydrogen bond donors, while the imine nitrogen and the amide oxygen serve as acceptors, leading to a well-defined, stable crystal packing. researchgate.net
Similarly, studies on other benzimidazole derivatives, such as 2-(2-fluorophenyl)-1H-benzimidazole, reveal how different substituents at the 2-position influence the crystal packing. nih.gov The presence of the fluorophenyl group leads to a specific torsional angle between the benzimidazole and the phenyl rings, and the crystal structure is stabilized by a combination of N-H···N hydrogen bonds and other non-covalent interactions. nih.gov
In the case of 1,3-bis(1H-benzimidazol-2-yl)propane, a molecule containing a propane (B168953) linker similar to that in this compound, the crystal structure is characterized by a complex network of hydrogen bonds involving the benzimidazole moieties. nih.gov The flexibility of the propane chain allows the molecule to adopt a conformation that maximizes favorable intermolecular contacts.
Based on these related structures, it can be inferred that the solid-state structure of this compound would likely exhibit a planar benzimidazole core. The crystal packing would be significantly influenced by hydrogen bonding involving the N-H group of the imidazole ring and the nitrogen atom of the nitrile group, either in a head-to-tail or a more complex arrangement. Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are expected to play a crucial role in stabilizing the crystal lattice. The propanenitrile side chain would introduce a degree of conformational flexibility, potentially leading to different polymorphic forms depending on the crystallization conditions.
A comparative look at the crystallographic data of related benzimidazole compounds highlights the common structural motifs:
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 1H-benzimidazole-2-carboxamide researchgate.net | C₈H₇N₃O | Orthorhombic | Pca2₁ | N-H···N and N-H···O hydrogen bonds, π-π stacking |
| 2-(2-fluorophenyl)-1H-benzimidazole nih.gov | C₁₃H₉FN₂ | Orthorhombic | Pbca | N-H···N hydrogen bonds |
| 1,3-bis(1H-benzimidazol-2-yl)propane nih.gov | C₁₇H₁₆N₄ | Not specified | Not specified | N-H···N and O-H···N hydrogen bonds |
| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol nih.gov | C₁₇H₁₃N₃O | Monoclinic | P2(1)/c | O-H···N hydrogen bonds |
This interactive table summarizes key crystallographic data for several benzimidazole derivatives, illustrating the common types of intermolecular forces that stabilize their crystal structures. The data suggests that hydrogen bonding and π-π stacking are dominant interactions in this class of compounds.
Structure Activity Relationship Sar Studies and Derivative Design Principles
Systematic Structural Modifications on the Benzimidazole (B57391) Nucleus
The therapeutic efficacy of benzimidazole derivatives can be finely tuned by strategic modifications to both the core benzimidazole ring system and its pendant side chains. nih.gov These alterations influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
Substituent Effects at the Benzimidazole Ring
The substitution pattern on the benzene (B151609) portion of the benzimidazole nucleus plays a pivotal role in modulating biological activity. nih.govnih.gov The C5 and C6 positions are particularly amenable to modification, and the nature of the substituents at these positions can have a profound impact on potency.
Research on various benzimidazole derivatives has shown that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substituent often depends on the specific therapeutic target. For instance, in the context of anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical. nih.govnih.gov
To illustrate the impact of substitutions on the benzimidazole ring, the following table presents hypothetical activity data for a series of 1H-Benzimidazole-2-propanenitrile derivatives with varying substituents at the C5 and C6 positions.
| Compound ID | R5 | R6 | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | Cl | H | 5.2 |
| 3 | NO2 | H | 15.8 |
| 4 | OCH3 | H | 8.1 |
| 5 | Cl | Cl | 2.5 |
| 6 | H | OCH3 | 9.3 |
This table presents illustrative data to demonstrate the principles of SAR and does not represent actual experimental values for this compound derivatives.
As the table suggests, the introduction of a chloro group at the C5 position (Compound 2) can enhance activity compared to the unsubstituted parent compound (Compound 1). The presence of a nitro group (Compound 3), an electron-withdrawing group, may decrease activity, while an electron-donating methoxy (B1213986) group (Compound 4) might have a modest effect. Disubstitution, as seen with two chloro groups (Compound 5), can lead to a further increase in potency.
Modifications on the Propanenitrile Side Chain
The propanenitrile side chain at the C2 position is a key determinant of the molecule's interaction with its target. Modifications to this chain, including altering its length, introducing branching, or replacing the nitrile group with other functional groups, can significantly affect biological outcomes.
While direct and extensive SAR studies on the propanenitrile moiety of this compound are not widely published, principles can be extrapolated from related 2-substituted benzimidazoles. For instance, studies on nematicidal agents showed that cyanomethyl-benzimidazole derivatives had different activity profiles compared to other benzimidazole analogues. nih.gov
The length of the alkyl chain connecting the nitrile group to the benzimidazole ring is a critical parameter. A two-carbon linker (as in propanenitrile) may offer an optimal spatial arrangement for interaction with a specific binding pocket. Shortening the chain to a cyanomethyl group or extending it could potentially alter the binding mode and affinity.
The nitrile group itself is a polar moiety capable of participating in hydrogen bonding and dipole-dipole interactions. Replacing it with other functional groups, such as an amide, a carboxylic acid, or an ester, would drastically change the electronic and steric properties of the side chain, leading to different biological activities. For example, a study on bradykinin (B550075) B1 receptor antagonists found that a compound with an acetamide (B32628) moiety at the C2 position was significantly more active than the parent compound. nih.gov
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound and its derivatives is crucial for their interaction with biological macromolecules. The flexibility of the propanenitrile side chain allows the molecule to adopt various spatial arrangements, and the biologically active conformation is the one that best fits the binding site of the target protein.
The presence of substituents on the benzimidazole ring can also impact the preferred conformation of the side chain through steric hindrance or electronic interactions. For instance, bulky substituents at the N1 position can restrict the rotational freedom of the C2-side chain. rsc.org Understanding the low-energy conformations of these molecules is essential for designing derivatives that are pre-organized for binding, which can lead to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects.
These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with biological activity data, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective derivatives.
For a series of this compound analogues, a QSAR model might reveal that a specific range of lipophilicity and a particular electronic distribution on the benzimidazole ring are critical for optimal activity. For example, a QSAR study on benzimidazole derivatives as antibacterial agents identified several key descriptors that influence their activity. nih.gov
Pharmacophore Identification and Lead Compound Optimization Strategies
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. researchgate.net For this compound and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The benzimidazole nucleus itself often acts as a key hydrophobic and aromatic feature, while the nitrogen atoms of the imidazole (B134444) ring can serve as hydrogen bond acceptors or donors. The nitrile group of the propanenitrile side chain can also act as a hydrogen bond acceptor.
Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.
Lead optimization then involves the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net This is achieved by making systematic structural changes based on the SAR data and the insights gained from conformational analysis and QSAR modeling. For example, if the pharmacophore model indicates that a hydrogen bond donor is required at a specific position, a substituent capable of hydrogen bonding can be introduced at that position on the benzimidazole ring.
Computational and Theoretical Investigations of 1h Benzimidazole 2 Propanenitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. These methods are used to optimize molecular geometry, calculate electronic structure, and predict reactivity. For the benzimidazole (B57391) framework, such calculations have been performed to understand its fundamental chemical characteristics dergipark.org.trjocpr.comnih.gov.
The electronic structure of a molecule dictates its stability, reactivity, and how it interacts with other molecules. Quantum-chemical calculations have been employed to analyze the electronic features of benzimidazole acrylonitriles, which share a core structure with 1H-benzimidazole-2-propanenitrile. irb.hr
Analysis of benzimidazole derivatives reveals that the distribution of electron density is crucial for their biological activity. For instance, in studies of N-substituted benzimidazole acrylonitriles, it was found that a higher electron density in an attached phenyl group is significant for binding to biological targets like tubulin. irb.hr This increased electron density can enhance cation-π interactions with residues such as Lys352 in the binding site. irb.hr The presence of electron-donating groups, like an N,N-dimethylamino (NMe2) group, on the phenyl ring promotes these favorable interactions, leading to stronger binding affinities. nih.gov Conversely, modifications that shift electron density away from key interacting moieties can reduce binding effectiveness. irb.hr Natural Bond Orbital (NBO) analysis is often used to study charge distribution and intramolecular interactions that contribute to molecular stability. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. dergipark.org.tr
For various benzimidazole derivatives, DFT methods have been used to calculate HOMO and LUMO energies and their corresponding energy gaps. dergipark.org.trresearchgate.net A smaller energy gap generally implies higher reactivity. These calculations help predict the most likely sites for electrophilic and nucleophilic attack. For example, the Molecular Electrostatic Potential (MEP) surface, another output of these calculations, visually maps the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding non-covalent interactions with protein receptors. nih.gov
Molecular Modeling and Simulation Techniques
Molecular modeling and simulations are essential computational tools for predicting how a ligand, such as a this compound derivative, will interact with a biological target. These techniques include molecular docking, molecular dynamics, and the prediction of pharmacokinetic properties.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential biological activity.
For the closely related benzimidazole acrylonitriles, extensive docking studies have been performed to investigate their interaction with the protein tubulin, a key target for anticancer drugs. mdpi.comnih.gov These studies have consistently shown that benzimidazole acrylonitriles bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov
Key findings from these docking studies include:
Identification of Crucial Interactions : The benzimidazole core and its substituents form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the colchicine site, such as Cys241, Lys254, Asn258, and Lys352. irb.hrmdpi.com
Influence of Substituents : The nature of the substituents on the benzimidazole ring and the acrylonitrile (B1666552) side chain significantly impacts binding affinity. For example, N-isobutyl and cyano groups on the benzimidazole nucleus, combined with an N,N-dimethylamino group on the phenyl ring, were found to promote strong and selective binding. nih.gov
Stereoisomer Activity : Docking simulations have demonstrated that E-isomers of benzimidazole acrylonitriles are the active substances, fitting favorably into the binding pocket. nih.gov
The binding energies calculated from docking studies often correlate well with experimentally observed biological activity, making it a valuable predictive tool. arabjchem.orgtandfonline.com
| Target Protein | Binding Site | Key Interacting Residues | Important Ligand Features | Reference |
|---|---|---|---|---|
| Tubulin | Colchicine Site | Cys241, Lys254, Asn258, Lys352 | N-substituted benzimidazole, Phenyl group with electron-donating substituents | irb.hrnih.govmdpi.comnih.gov |
| Urease | Active Site | Not specified | Benzimidazole-acrylonitrile hybrid structure | tandfonline.com |
| Succinate Dehydrogenase | Active Site | Not specified | Benzimidazole-acrylonitrile hybrid structure | tandfonline.com |
| Dihydrofolate Reductase (DHFR) | Active Site | Phe31, Ile94, Asp27 | Substituents at positions 2 and 6 of the benzimidazole ring | nih.govnih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the persistence of key interactions. An MD simulation calculates the motion of atoms in the system, allowing researchers to observe conformational changes and the dynamics of binding. bohrium.com
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models allow for the early assessment of these properties, reducing the time and cost associated with experimental testing. researchgate.net
Numerous studies have reported the in silico ADMET profiles for various series of benzimidazole derivatives. bohrium.comresearchgate.netmdpi.com These predictions provide data on several important parameters:
Absorption : Properties like human intestinal absorption (HIA) and cell permeability are calculated. Many benzimidazole derivatives are predicted to have good absorption. researchgate.netmdpi.com
Distribution : Parameters such as blood-brain barrier (BBB) permeability and plasma protein binding are assessed. Often, benzimidazole derivatives are predicted to have low BBB permeability, which can be advantageous for avoiding central nervous system side effects. researchgate.netmdpi.com
Metabolism : The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is evaluated. Favorable predictions suggest a lower risk of drug-drug interactions. researchgate.net
Toxicity : Predictions for mutagenicity (e.g., AMES test) and carcinogenicity are commonly performed, with many designed benzimidazoles predicted to be non-mutagenic. mdpi.comnih.gov
Drug-Likeness : Compliance with rules such as Lipinski's Rule of Five is checked to assess the compound's potential as an orally bioavailable drug. mdpi.comresearchgate.net
| Parameter | Description | Typical Prediction for Benzimidazoles | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Good to High | researchgate.netmdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability to cross into the central nervous system. | Low / Non-permeable | researchgate.netmdpi.com |
| CYP2D6 Inhibition | Predicts interaction with a key drug-metabolizing enzyme. | Typically non-inhibitory | researchgate.net |
| AMES Toxicity | Predicts the potential for the compound to be mutagenic. | Negative | mdpi.com |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Generally compliant | mdpi.comresearchgate.net |
Conformational Space Exploration and Energy Landscape Analysis
The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Theoretical and computational chemistry provides powerful tools to explore the molecule's conformational space and analyze its energy landscape. This involves identifying stable conformers, determining the energy barriers between them, and understanding how the molecule's shape is influenced by the rotation around its flexible single bonds.
The primary source of conformational isomerism in this compound arises from the rotation of the propanenitrile side chain attached to the C2 position of the benzimidazole ring. The key dihedral angles that define the conformation are:
τ1 (N1-C2-Cα-Cβ): Describes the rotation of the entire propanenitrile group relative to the benzimidazole plane.
τ2 (C2-Cα-Cβ-CN): Describes the rotation around the Cα-Cβ bond of the side chain.
A systematic exploration of these torsion angles allows for the mapping of the potential energy surface (PES) of the molecule. This surface reveals the low-energy regions corresponding to stable or metastable conformers and the high-energy regions corresponding to transition states between them.
While specific computational studies on the conformational landscape of this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed analyses of structurally similar compounds, such as 2-propyl-1H-benzimidazole. researchgate.netresearchgate.net Studies on this analog, which features a propyl group instead of a propanenitrile group, have employed density functional theory (DFT) to map its conformational potential energy surface. researchgate.net
For 2-propyl-1H-benzimidazole, the analysis of the PES as a function of the corresponding torsion angles (τ1 and τ2) identified several distinct energy minima. researchgate.net These minima represent different spatial arrangements of the alkyl chain relative to the benzimidazole core. The variations between these conformers can be categorized as either minor "conformational adjustments" or more significant "conformational changes," which can lead to different crystalline polymorphs. researchgate.netresearchgate.net
By analogy, the conformational analysis of this compound is expected to yield a similarly complex energy landscape. The presence of the polar nitrile (-C≡N) group, in place of a methyl group, would introduce different electronic and steric effects, likely altering the relative energies of the conformers and the barriers for interconversion. The nitrile group's ability to participate in dipole-dipole interactions or hydrogen bonding could favor specific conformations, particularly in different solvent environments or in the solid state.
The exploration of the conformational space typically involves computational methods that systematically rotate the flexible bonds and calculate the energy at each step. The resulting data can be visualized as a 2D or 3D plot, illustrating the energy landscape. The stable conformers located at the energy minima can then be further analyzed for their geometric parameters, relative energies, and vibrational frequencies.
Research Findings from Analogous Systems
Detailed computational work on 2-propyl-1H-benzimidazole has identified at least three distinct conformers, often labeled based on their geometry (e.g., CL, CT+, CT−). researchgate.net The relative energies of these conformers are crucial for understanding the compound's behavior in different phases. The energy differences determine the population of each conformer at a given temperature and can explain phenomena such as polymorphism, where a compound crystallizes in multiple forms with different molecular packing and conformations. researchgate.netresearchgate.net
The table below presents hypothetical data for this compound, based on the types of findings from studies on its propyl analog, to illustrate how such results would be presented. The values are illustrative and intended to demonstrate the concepts of conformational analysis.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle τ1 (N-C-Cα-Cβ) | Dihedral Angle τ2 (C-Cα-Cβ-CN) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Extended) | ~180° | ~180° | 0.00 (Reference) |
| B (Gauche 1) | ~180° | ~60° | 0.85 |
| C (Gauche 2) | ~60° | ~180° | 1.20 |
| D (Folded) | ~60° | ~60° | 2.50 |
Note: This table is illustrative. The specific dihedral angles and relative energies for this compound would need to be determined by specific quantum chemical calculations.
This analysis is fundamental for rational drug design and materials science, as the specific three-dimensional shape of a molecule dictates its ability to interact with biological targets or to pack into a crystal lattice. nih.govmdpi.com Further computational studies, including molecular dynamics simulations, could provide deeper insights into the dynamic behavior of this compound and its conformational equilibria over time. nih.gov
Mechanistic Elucidation of Chemical Reactivity and Transformation Pathways
Investigation of Reaction Mechanisms during Synthesis
The synthesis of 2-substituted benzimidazoles, including the nitrile-containing derivatives, is a well-explored area of heterocyclic chemistry. The most common and direct approaches involve the condensation of o-phenylenediamines with a suitable three-carbon synthon containing a nitrile group.
The synthesis of the benzimidazole (B57391) scaffold is typically achieved through the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde. For 1H-Benzimidazole-2-propanenitrile and its close analog, 1H-Benzimidazole-2-acetonitrile, synthesis often involves reacting o-phenylenediamine with reagents like cyanoacetic acid or its esters. kau.edu.saencyclopedia.pub The efficiency and conditions of these reactions are heavily influenced by the choice of catalysts and reagents.
A variety of catalytic systems have been developed to promote benzimidazole synthesis, often aiming for milder conditions, higher yields, and greener processes. ijrar.org These catalysts activate the reactants, facilitating the key bond-forming steps.
Acid Catalysts : Traditional methods often employ strong acids. More recently, solid acid catalysts and milder options like L-proline have been used. L-proline, an organocatalyst, has been shown to be effective in aqueous media, offering an environmentally benign route. ijrar.org
Metal-based Catalysts : Nanoparticle catalysts, such as Zinc Oxide (ZnO-NPs), have demonstrated high efficiency. nih.gov The role of the ZnO-NP is to activate the carbonyl group of an aldehyde (or a related functional group), making it more susceptible to nucleophilic attack by the amine group of the o-phenylenediamine. nih.gov Other metal-based systems, including those with cobalt or iron, have also been utilized to facilitate dehydrogenation or coupling steps in related syntheses. encyclopedia.pubnih.gov
Base-Promoted Synthesis : Transition-metal-free synthesis has been achieved using strong bases like potassium tert-butoxide (KOBut). rsc.org In this approach, the base promotes the intermolecular cyclization of precursors like 2-iodoanilines with nitriles. rsc.org
The choice of reagent is equally critical. The direct condensation of o-phenylenediamine with nitriles is a valuable method due to the wide availability of nitrile compounds. encyclopedia.pub For synthesizing the propanenitrile or acetonitrile (B52724) side chain, reagents such as ethyl 2-cyanoacetimidate or cyanoacetamide have been successfully employed. kau.edu.sa
Table 1: Selected Catalysts and Reagents in Benzimidazole Synthesis
| Catalyst/Reagent Type | Specific Example | Role in Reaction | Reference |
| Organocatalyst | L-Proline | Promotes condensation in aqueous media, acting as a green catalyst. | ijrar.org |
| Nanoparticle Catalyst | Zinc Oxide (ZnO-NPs) | Activates carbonyl/aldehyde group for nucleophilic attack. | nih.gov |
| Base Promoter | Potassium tert-butoxide (KOBut) | Facilitates transition-metal-free intermolecular cyclization. | rsc.org |
| Condensation Reagent | Cyanoacetic Acid Esters | Provide the cyanomethyl or cyanopropyl backbone for the substituent. | kau.edu.sa |
| Condensation Reagent | Aldehydes | React with o-phenylenediamine in the presence of a catalyst to form the imidazole (B134444) ring. | nih.gov |
Reaction Intermediates and Transition States
The generally accepted mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, catalyzed by ZnO-NPs, provides insight into the likely intermediates for related syntheses. nih.gov The process can be described in the following steps:
Activation : The catalyst, such as a ZnO nanoparticle, coordinates with the oxygen atom of the carbonyl group of the aldehyde (or a related electrophile). This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
Dehydration and Imine Formation : The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base or imine intermediate (often designated as Intermediate I). nih.gov
Intramolecular Cyclization : The second amino group of the benzenediamine backbone then performs a nucleophilic attack on the imine carbon. This is the key ring-closing step, leading to a dihydro-benzimidazole intermediate (Intermediate II). nih.gov
Aromatization : The final step involves the elimination of hydrogen (often as H₂) or another small molecule, sometimes facilitated by an oxidant or the catalyst itself, to yield the stable, aromatic benzimidazole ring.
Reaction intermediates are typically high-energy, transient species that are not isolated. nih.gov Their existence and structure are often inferred from kinetic studies, trapping experiments, and computational modeling, such as Density Functional Theory (DFT) calculations. nih.gov The transition states represent the highest energy points along the reaction coordinate between intermediates, such as the transition state for the intramolecular cyclization step.
Chemical Reactivity of the Nitrile Functionality
The propanenitrile side chain in this compound contains two primary sites of reactivity: the cyano (nitrile) group and the adjacent methylene (B1212753) group (α-carbon), which is activated by both the nitrile and the benzimidazole ring.
The nitrile group itself is an electrophilic center due to the electronegativity of the nitrogen atom. Its reactivity is significantly enhanced by the electron-withdrawing nature of the attached benzimidazole ring. nih.gov This polarization makes the carbon atom of the nitrile susceptible to nucleophilic attack. This principle is exploited in the design of covalent inhibitors where a nitrile group acts as a "warhead" to react with nucleophilic residues like cysteine in enzymes. nih.gov
The methylene group (CH₂) alpha to the nitrile is particularly acidic and can be deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile, making this compound a valuable synthon for constructing more complex heterocyclic systems. researchgate.net The reactivity of the closely related 1H-benzimidazole-2-acetonitrile has been extensively studied, revealing several key reaction types that are applicable to the propanenitrile derivative. kau.edu.saresearchgate.net
Table 2: Key Reactions of the Acetonitrile/Propanenitrile Side Chain in Benzimidazoles
| Reaction Type | Reagents | Product Type | Description | Reference |
| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Nitriles | The active methylene group condenses with a carbonyl compound, followed by cyclization. | researchgate.net |
| Michael Addition | Electron-deficient alkenes | Adducts for further cyclization | The carbanion adds to an activated double bond. | researchgate.net |
| Cyclocondensation | β-Dicarbonyl compounds | Fused Pyridobenzimidazoles | Reaction with compounds like acetylacetone (B45752) leads to fused ring systems. | kau.edu.sa |
| Reaction with Enaminones | Enaminones | Substituted Pyridobenzimidazoles | The nitrile synthon reacts with enaminones to build complex fused heterocycles. | researchgate.net |
| Hydrolysis | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid | The nitrile group can be hydrolyzed to a carboxylic acid functionality. | kau.edu.sa |
These reactions demonstrate the versatility of the cyanomethyl/cyanopropyl benzimidazole scaffold in synthetic organic chemistry, allowing for its elaboration into a wide array of fused heterocyclic structures. kau.edu.sa
Degradation Pathways and Transformation Products in Chemical Environments
While specific degradation studies on this compound are not widely documented, the chemical stability and transformation of the broader benzimidazole class of compounds have been investigated, particularly for pharmaceutical and agricultural agents. mdpi.com These studies provide a framework for predicting potential degradation pathways. Benzimidazoles can be transformed through several key reactions, primarily involving oxidation and hydrolysis. mdpi.com
Oxidation : The benzimidazole ring system can undergo oxidation. For instance, benzimidazole anthelmintics like fenbendazole (B1672488) are known to be oxidized at the sulfur atom to form sulfoxides and sulfones. mdpi.com While this compound lacks a thioether group, the nitrogen atoms in the imidazole ring or the benzene (B151609) ring itself could be sites for oxidative modification under strong oxidizing conditions.
Hydrolysis : The nitrile functionality is susceptible to hydrolysis under either acidic or basic conditions, which would convert the propanenitrile side chain into a propanamide and subsequently into a propanoic acid group. This represents a major potential transformation pathway in aqueous environments. kau.edu.sa
Metabolic Transformations : In biological systems, which represent complex chemical environments, benzimidazoles undergo extensive biotransformation. These processes, carried out by enzymes, include oxidation, hydrolysis, and conjugation reactions like glycosylation. mdpi.com Although these are biologically mediated, they reflect the inherent chemical vulnerabilities of the benzimidazole core structure. For example, the biotransformation of some benzimidazoles can be reversible, with metabolites decomposing back to the parent compound. mdpi.com
These pathways suggest that the stability of this compound in a given chemical environment will depend on factors such as pH, the presence of oxidizing or reducing agents, and enzymatic activity.
Adsorption Mechanism Studies (e.g., on metal surfaces for corrosion inhibition applications)
Benzimidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic media. nih.govresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. nih.gov The adsorption mechanism for this compound can be inferred from studies on similar compounds.
The adsorption process is a complex interaction involving several factors:
Chemical Structure : The inhibitor molecule contains heteroatoms (nitrogen), aromatic rings, and potentially pi-electrons from the nitrile group. These features are crucial for adsorption.
Metal Surface : The nature of the metal and the charge on its surface in the specific medium are important.
Electrolyte : The composition of the corrosive solution influences the interaction.
The mechanism of adsorption can be classified as physisorption, chemisorption, or a combination of both. researchgate.net
Physisorption : This involves electrostatic interactions between a charged metal surface and charged inhibitor molecules.
Chemisorption : This is a stronger interaction involving charge sharing or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.net
For benzimidazole derivatives, adsorption onto a steel surface in an acidic solution is thought to occur through the following interactions:
The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to chemisorption.
The π-electrons of the aromatic benzimidazole ring can also interact with the metal surface.
The nitrile group, with its own π-system, could further contribute to the adsorption process.
Future Research Directions and Translational Potential in Chemical Sciences
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The efficient synthesis of 1H-Benzimidazole-2-propanenitrile and its derivatives is paramount for enabling extensive research and application. While classical methods for benzimidazole (B57391) synthesis, such as the Phillips condensation, are well-established, future research will focus on developing more sustainable, efficient, and versatile synthetic routes.
A key strategy for the synthesis of this compound involves the condensation of o-phenylenediamines with a suitable three-carbon synthon containing a nitrile group, such as γ-cyano esters or 3-cyanopropanoic acid derivatives. A patented method for the synthesis of the closely related 2-(cyanomethyl)benzimidazoles involves reacting o-phenylenediamine (B120857) with cyanoacetic acid esters at elevated temperatures in an inert solvent. nih.govnih.gov This approach can be adapted for this compound by utilizing a derivative of 3-cyanopropanoic acid. For instance, the reaction of o-phenylenediamine with ethyl 3-cyanopropanoate under thermal or microwave-assisted conditions could provide a direct route to the target compound.
Table 1: Potential Synthetic Methodologies for this compound
| Starting Materials | Reagents and Conditions | Product | Potential Advantages |
| o-Phenylenediamine, Ethyl 3-cyanopropanoate | Thermal heating (150-180 °C) or Microwave irradiation | This compound | Direct condensation, good yields |
| 2-Nitroaniline, 3-Cyanopropanoic acid | Reductive agent (e.g., Zn/NaHSO₃), Water, Heat | This compound | One-pot synthesis, green solvent |
| o-Phenylenediamine, 3-Cyanopropionaldehyde | Oxidizing agent (e.g., I₂, air) | This compound | Mild conditions, readily available starting materials |
| 2-Aminobenzimidazole, Acrylonitrile (B1666552) | Michael addition | 1-(2-Cyanoethyl)-2-aminobenzimidazole | Specific for N-alkylation, mild conditions |
Exploration of Undiscovered Chemical Reactivity and Transformations
The chemical reactivity of this compound offers a rich landscape for the synthesis of novel and complex molecules. The presence of the benzimidazole ring, the active methylene (B1212753) group adjacent to the nitrile, and the nitrile group itself provide multiple sites for chemical modification.
A key area of future exploration is the reactivity of the α-carbon to the nitrile group. Similar to 2-(cyanomethyl)benzimidazoles, this position is expected to exhibit enhanced acidity, making it a nucleophilic center for various carbon-carbon bond-forming reactions. researchgate.net Research into asymmetric Mannich-type reactions, Michael additions, and alkylations at this position could lead to the synthesis of chiral derivatives with potentially unique biological activities. researchgate.netgoogle.com The development of stereoselective transformations will be a significant focus, utilizing chiral catalysts to control the formation of specific enantiomers or diastereomers.
The nitrile group can also serve as a versatile functional handle for a variety of transformations. Hydrolysis of the nitrile can yield the corresponding carboxylic acid, 1H-benzimidazole-2-propanoic acid, which can be further derivatized to form esters, amides, and other acid derivatives. google.com Reduction of the nitrile would afford the corresponding amine, 3-(1H-benzimidazol-2-yl)propan-1-amine, a valuable building block for the synthesis of polyamines and other nitrogen-containing compounds. Furthermore, the nitrile group can participate in cycloaddition reactions, leading to the formation of novel heterocyclic systems fused to the benzimidazole core.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Product |
| α-Alkylation | Alkyl halide, Base | 2-(1-Cyanoalkyl)-1H-benzimidazole |
| Mannich Reaction | Formaldehyde, Secondary amine | 2-(1-Cyano-2-aminoethyl)-1H-benzimidazole |
| Nitrile Hydrolysis | Acid or Base | 1H-Benzimidazole-2-propanoic acid |
| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | 3-(1H-benzimidazol-2-yl)propan-1-amine |
| Cycloaddition | Azides, Dienes | Fused heterocyclic systems |
Advanced Computational Methodologies for In Silico Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. google.comnih.govnih.gov For this compound, these in silico methods will play a crucial role in guiding the design of new derivatives with desired properties and predicting their behavior.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity or physicochemical properties. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency or desired characteristics.
Molecular docking simulations will be instrumental in understanding the interactions of this compound derivatives with biological targets such as enzymes and receptors. google.comnih.gov By predicting the binding mode and affinity of these compounds, researchers can rationally design modifications to improve their target specificity and efficacy. For example, docking studies could guide the design of derivatives that selectively inhibit a particular kinase or bind to a specific receptor subtype. mdpi.com
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is a critical step in the early stages of drug development. google.com In silico ADMET prediction for derivatives of this compound will help to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the time and cost associated with preclinical development.
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery in Chemical Libraries
The discovery of novel derivatives of this compound with valuable properties can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of compounds based on the this compound scaffold. researchgate.net By systematically varying the substituents on the benzimidazole ring and modifying the propanenitrile side chain, vast chemical spaces can be explored. Solid-phase synthesis and automated parallel synthesis are key technologies that enable the efficient production of these libraries.
Once these libraries are generated, HTS can be used to rapidly screen them for a desired biological activity or property. This involves the use of automated robotic systems to test thousands of compounds in a short period. For instance, HTS assays can be developed to identify derivatives that inhibit a specific enzyme, block a particular ion channel, or exhibit cytotoxic effects against cancer cell lines. The identification of "hits" from these screens provides valuable starting points for further optimization and development. The integration of HTS with machine learning algorithms can further enhance the efficiency of hit identification and lead optimization.
Q & A
Q. What are the common synthetic routes for 1H-Benzimidazole-2-propanenitrile derivatives?
The synthesis typically involves condensation reactions of o-phenylenediamines with nitrile-containing precursors. For example, solvent-free one-pot synthesis using trifluoroacetic acid as a catalyst achieves moderate to high yields (70–90%) under mild conditions . Cyclization of o-phenylenediamines with carbonyl sources (e.g., CO₂ and H₂) is another green chemistry approach, avoiding toxic solvents . Key steps include refluxing in ethanol/water mixtures and purification via recrystallization.
Q. How is NMR spectroscopy utilized in characterizing these compounds?
¹H and ¹³C NMR are critical for confirming structural integrity. For instance, in 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, aromatic protons appear as multiplets at δ 7.36–7.76 ppm, while the NH proton resonates as a singlet at δ 11.21 ppm . ¹³C NMR data (e.g., δ 152.96 ppm for the nitrile carbon) further validate the backbone . Integration ratios and coupling constants help distinguish substituents and tautomeric forms.
Q. What spectroscopic methods confirm the structure of benzimidazole derivatives?
Combined techniques are essential:
- LCMS : Determines molecular weight (e.g., m/z 217.38 for C₁₄H₉N) .
- IR : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
- X-ray crystallography : Resolves tautomerism and packing motifs, though not explicitly cited in the evidence, is a standard practice.
Advanced Research Questions
Q. How to optimize solvent-free synthesis for higher yields?
Catalyst selection and reaction time are pivotal. Trifluoroacetic acid reduces reaction time from hours to minutes while maintaining yields >85% . Microwave-assisted synthesis (not cited but inferred) could further enhance efficiency. Post-reaction, column chromatography (n-hexane/EtOAc) or recrystallization removes impurities . Monitoring via TLC (Rf = 0.45 in n-hexane:EtOAc 6:4) ensures reaction completion .
Q. How to resolve contradictions in reported biological activities?
Contradictions may arise from assay conditions (e.g., cell lines, exposure time). For example, short-term studies (1 week) show antimicrobial activity, while long-term assays (1 year) reveal cytotoxicity due to metabolite accumulation . Standardize protocols (e.g., HUVEC vs. BJ fibroblasts) and validate via dose-response curves . Meta-analyses comparing IC₅₀ values across studies are recommended .
Q. What factors should be considered when designing time-dependent biological assays?
Q. How to analyze conflicting spectral data in structural elucidation?
Contradictions in NMR/IR data often stem from tautomerism or polymorphism. For example, NH proton shifts vary with solvent polarity . Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to identify dynamic processes . Cross-validate with X-ray crystallography or computational simulations (DFT) .
Q. What role do organocatalysts play in benzimidazole synthesis?
Organocatalysts (e.g., trifluoroacetic acid) enhance electrophilicity of nitrile groups, accelerating cyclization. They reduce side reactions (e.g., dimerization) and improve regioselectivity . Compare catalytic efficiency via turnover frequency (TOF) and green chemistry metrics (E-factor) .
Methodological Guidance
- Data Interpretation : Use software like SHELX for crystallographic refinement and MestReNova for NMR analysis .
- Contradiction Management : Apply cognitive activation theory (CATS) to model stress-induced variability in biological assays .
- Ethical Practices : Adhere to NIST standards for spectroscopic data reporting and disclose all negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
